molecular formula C18H26N4O B7169746 N-[3-(diethylaminomethyl)phenyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

N-[3-(diethylaminomethyl)phenyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B7169746
M. Wt: 314.4 g/mol
InChI Key: IHIIYCZAGSVSJZ-UHFFFAOYSA-N
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Description

N-[3-(diethylaminomethyl)phenyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is a synthetic compound known for its diverse pharmacological properties. It belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .

Properties

IUPAC Name

N-[3-(diethylaminomethyl)phenyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-5-22(6-2)12-15-8-7-9-16(10-15)19-18(23)11-17-13(3)20-21-14(17)4/h7-10H,5-6,11-12H2,1-4H3,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIIYCZAGSVSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC=C1)NC(=O)CC2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylaminomethyl)phenyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 3-(diethylaminomethyl)benzaldehyde with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(diethylaminomethyl)phenyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[3-(diethylaminomethyl)phenyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antileishmanial and antimalarial effects.

    Medicine: Investigated for its potential therapeutic applications, including its use as an antileishmanial and antimalarial agent.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(diethylaminomethyl)phenyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

N-[3-(diethylaminomethyl)phenyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a diethylaminomethyl group and a pyrazole ring contributes to its potent biological activities and makes it a valuable compound for scientific research .

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